1-Benzyl-3-bromo-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Benzyl-3-bromo-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with a benzyl group at the 1-position, a bromine atom at the 3-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-bromo-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation reactions involving hydrazines and 1,3-diketones or β-keto esters.
Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Formylation: The aldehyde group at the 5-position can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formylation: Vilsmeier-Haack reagent (DMF and POCl3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-Benzyl-3-bromo-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromo-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The molecular targets and pathways involved vary depending on the specific bioactive derivative synthesized from this compound .
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a benzyl group.
1-Benzyl-3-chloro-1H-pyrazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-Benzyl-3-bromo-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C11H9BrN2O |
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Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-benzyl-5-bromopyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c12-11-6-10(8-15)14(13-11)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
HCHYZRRWUUUVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)Br)C=O |
Origin of Product |
United States |
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